Direct Yellow 119
Description
Properties
CAS No. |
12222-62-7 |
|---|---|
Molecular Formula |
C8H11O3P |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Chemical Functionalization Approaches for Direct Yellow 119
Innovations in Direct Dye Synthesis: Novel Pathways and Process Optimization Applicable to Direct Yellow 119
The traditional synthesis of stilbene (B7821643) dyes like Direct Yellow 11 often involves the self-condensation of p-nitrotoluene-o-sulfonic acid in an aqueous alkaline medium. google.comgoogle.comgoogle.com Innovations in this area focus on improving reaction efficiency, product purity, and the stability of the final dye solutions.
One area of innovation involves the use of specific reagents and reaction conditions to control the condensation and reduction steps. For instance, a process for producing a reddish-yellow stilbene azo dye involves heating p-nitrotoluene-o-sulfonic acid in aqueous caustic alkali, followed by neutralization and treatment with a controlled amount of sodium sulfide (B99878) (5-15% by weight) as a reducing agent. google.com This method aims to produce a dye with excellent cold water solubility, which is particularly beneficial for applications like paper dyeing. google.com
Process optimization is crucial for industrial-scale production. Studies have focused on optimizing parameters such as temperature, pH, reaction time, and reactant concentrations to maximize yield and purity. For example, a process for preparing stable concentrated solutions of Direct Yellow 11 involves reacting 4-nitro-toluene-2-sulfonic acid with caustic soda in the presence of alkanolamines and specific alcohols at 40° to 90° C. google.com This is followed by neutralization with sulfuric acid and filtration to remove sodium sulfate, resulting in a stable liquid dye formulation. google.com Another method to improve the dye-uptake of Direct Yellow 11 involves a one-step process using p-nitrotoluene-o-sulfonic acid and NaOH solution, with the addition of ethylene (B1197577) glycol monomethyl ether to enhance the dyeing properties. google.com
Alternative synthetic strategies are also being explored. The Heck cross-coupling reaction, for example, provides a pathway to synthesize stilbene derivatives from precursors like 4-iodoanisole (B42571) and styrene (B11656) in the presence of a palladium catalyst. researchgate.net While not a direct synthesis of this compound, this methodology offers a versatile route to the core stilbene structure, which could be further functionalized. Additionally, solvent-free synthesis methods, such as using nano-γ-Al2O3/Ti(IV) as a solid acid catalyst for azo coupling reactions under grinding conditions, present an environmentally friendly alternative with advantages like shorter reaction times and high yields. kashanu.ac.ir
Mechanistic Investigations of Formation Pathways, e.g., Azo Coupling Reactions Relevant to this compound
The formation of this compound and related azo dyes primarily occurs through diazotization and azo coupling reactions. nih.govjchemrev.com The mechanism involves the conversion of a primary aromatic amine to a diazonium salt, which then acts as an electrophile and reacts with an electron-rich coupling component. nih.gov
The azo coupling reaction is a type of electrophilic aromatic substitution. nih.gov The stability of the diazonium salt is a critical factor, and these reactions are typically carried out at low temperatures (0–5 °C) in an acidic medium to prevent decomposition. nih.gov The coupling component is usually a phenol (B47542) or an aromatic amine, which possesses electron-donating groups that activate the aromatic ring towards electrophilic attack. jchemrev.com
For stilbene azo dyes, the core structure is often pre-formed before the azo coupling. The synthesis of Direct Yellow 106, a bis-azo compound, involves the diazotization of 2-(2-sulfo-4-nitrostyryl)-5-aminobenzenesulfonic acid and subsequent coupling with 4-aminonaphthalene-1-sulfonic acid. benchchem.com This is followed by a reduction step to convert nitro groups to amino groups. benchchem.com
Theoretical studies, such as those using Density Functional Theory (DFT), have provided deeper insights into the reaction mechanisms. For instance, investigations into the degradation of Disperse Yellow 119, an azopyridone dye, have explored the relative feasibilities of N-N versus C-N bond cleavage. researchgate.netresearchgate.net Such computational approaches can also be applied to understand the formation pathways and predict the properties of new dye structures.
Azo-hydrazone tautomerism is another important mechanistic aspect for many azo dyes, where an equilibrium exists between the azo and hydrazone forms. nih.govicrc.ac.irmdpi.com This equilibrium is influenced by the solvent, temperature, and the electronic nature of substituents on the dye molecule. icrc.ac.irmdpi.com The two tautomers can exhibit different colors and properties, making the understanding of this phenomenon crucial for controlling the final shade of the dye. nih.gov For example, in arylazobenzylidene dyes, the introduction of electron-donating substituents tends to shift the equilibrium towards the azo form. icrc.ac.ir
Derivatization Strategies for Modifying Functional Characteristics of this compound Analogues
Derivatization of the basic this compound structure is a key strategy to fine-tune its properties for specific applications. This can involve altering substituent groups to modify electronic and supramolecular properties or creating conjugates and hybrid materials for enhanced performance.
Exploration of Substituent Effects on Electronic and Supramolecular Properties
The color of an azo dye is determined by the electronic transitions within its chromophoric system. cdnsciencepub.com The introduction of different substituent groups on the aromatic rings can significantly alter the electronic properties and, consequently, the absorption spectrum of the dye.
Electron-donating groups (e.g., -NH₂, -OH, -OR) generally cause a bathochromic shift (a shift to longer wavelengths), resulting in deeper colors. mdpi.comp2infohouse.org Conversely, electron-withdrawing groups (e.g., -NO₂, -CN, -SO₃H) often lead to a hypsochromic shift (a shift to shorter wavelengths). cdnsciencepub.combeilstein-archives.org For example, in a series of stilbene-based merocyanine (B1260669) dyes, replacing an oxygen anion (O⁻) with a less electron-donating dimethylamino (NMe₂) group resulted in a loss of red, violet, and blue colors from the spectrum. p2infohouse.org Similarly, increasing the electron-rich character of the aromatic ring in these dyes caused a bathochromic shift. p2infohouse.org
The position of the substituent also plays a crucial role. For instance, electron-withdrawing groups placed at the para or ortho positions to the azo group can enhance the electron-donating ability of other groups on the ring. cdnsciencepub.comp2infohouse.org
These substituent effects can be systematically studied to create a library of dyes with a wide range of colors and properties. The table below summarizes the general effects of different substituent types on the spectral properties of azo dyes.
| Substituent Type | Effect on Aromatic Ring | Impact on Absorption Spectrum | Example Groups |
| Electron-Donating | Increases electron density | Bathochromic shift (deeper color) | -NH₂, -OH, -OR, -NMe₂ |
| Electron-Withdrawing | Decreases electron density | Hypsochromic shift (lighter color) | -NO₂, -CN, -SO₃H, -CF₃ |
This table provides a generalized overview of substituent effects.
Synthesis of Conjugates and Hybrid Materials Incorporating this compound Motifs for Enhanced Performance
Incorporating the this compound motif into larger molecular structures or materials can lead to enhanced performance and novel applications. This can be achieved through the synthesis of conjugates or the creation of hybrid materials.
Conjugates: Covalent attachment of the dye to other molecules, such as polymers or biomolecules, can impart new functionalities. For example, oligonucleotide conjugates have been synthesized using solid-phase methods, where a dye molecule is attached to a DNA or RNA strand. mdpi.com Such conjugates are valuable as probes in biological assays. The synthesis often involves activating a functional group on the oligonucleotide and then reacting it with a modified dye molecule. mdpi.com
Hybrid Materials: this compound and its analogues can be incorporated into inorganic or polymeric matrices to create hybrid materials with combined properties. For instance, Paliotan® is a range of hybrid pigments that contain both organic and inorganic components, offering high chroma and hiding power. sunchemical.com These are designed as replacements for lead-chromate pigments. sunchemical.com
Another approach is the creation of dye-pigment hybrid color filters for applications like liquid crystal displays. researchgate.net In this case, yellow pyridonylazo colorants, which are structurally related to some disperse dyes, have been synthesized and evaluated for their physical properties for use in such filters. researchgate.net
The development of such hybrid materials often requires careful consideration of the interactions between the dye and the host material to ensure stability and desired performance.
Advanced Spectroscopic and Characterization Techniques for Direct Yellow 119 Research
High-Resolution Spectroscopic Probes for Molecular and Electronic Structure Elucidation
High-resolution spectroscopy is fundamental to understanding the intricate molecular and electronic characteristics of Direct Yellow 119.
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides a detailed fingerprint of the functional groups and chemical bonds within the this compound molecule.
Raman Spectroscopy: This technique relies on the inelastic scattering of monochromatic light, providing complementary information to FTIR. nih.gov It is particularly effective for identifying both organic and inorganic compounds in various materials. nih.gov For instance, in the analysis of yellow pigments like chrome yellow, Raman spectroscopy has identified characteristic bands at 359 and 840 cm⁻¹. researchgate.net While fluorescence interference can sometimes be a challenge in Raman analysis of dyes, advancements in instrumentation, such as the use of different excitation lasers (e.g., 852 nm and 785 nm), help to mitigate this issue. mdpi.com
Table 1: Representative Vibrational Spectroscopy Data for Similar Yellow Dyes
| Spectroscopic Technique | Wavenumber (cm⁻¹) | Assignment |
|---|---|---|
| FTIR | ~1740 | C=O stretching |
| FTIR | ~1621 | C=N stretching |
| FTIR | ~1533, ~1415 | C=C stretching in aromatic rings |
| Raman | 359, 840 | Characteristic bands for chrome yellow |
Electronic spectroscopy techniques are vital for probing the chromophore system of this compound, which is responsible for its color.
UV-Visible (UV-Vis) Spectroscopy: This method measures the absorption of ultraviolet and visible light by a molecule. wikipedia.orgtechnologynetworks.com The wavelength of maximum absorbance (λmax) is directly related to the electronic structure of the chromophore. For direct dyes, the λmax determines the observed color; for example, a yellow dye typically absorbs light around 400 nm. thermofisher.com UV-Vis spectroscopy is a versatile tool used for both qualitative identification and quantitative determination of dyes in various samples. wikipedia.orgthermofisher.com The SYSTONIC 119 UV-VIS Spectrophotometer is an example of an instrument used for such analyses. hospitalstore.com
Fluorescence Spectroscopy: This technique measures the emission of light from a molecule after it has absorbed light. mdpi.com While not all dyes are fluorescent, this method can provide valuable information about the excited state dynamics of those that are. For example, a compound referred to as "119" has been studied as a fluorogenic probe, showing changes in its emission spectra upon reaction with other molecules. researchgate.net Fluorescence microscopy is another application that utilizes the fluorescent properties of materials for imaging and analysis. mdpi.comwho.intinstras.com
Table 2: Electronic Spectroscopy Data for Yellow Dyes
| Spectroscopic Technique | Wavelength (nm) | Observation |
|---|---|---|
| UV-Vis | ~400 | Typical λmax for yellow dyes thermofisher.com |
| Fluorescence | Excitation: 310, 375 | Emission spectra changes observed for probe "119" researchgate.net |
| Fluorescence | Emission: 480 | Emission wavelength for probe "119" researchgate.net |
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the detailed three-dimensional structure of molecules in solution. It provides information on the connectivity and spatial arrangement of atoms.
¹H and ¹³C NMR are standard techniques that provide a map of the hydrogen and carbon atoms in a molecule, respectively. rsc.org While specific NMR data for this compound is not publicly detailed, the analysis of related organic molecules demonstrates the utility of this technique. For instance, ¹H NMR can reveal the number and types of protons, and their proximity to one another, while ¹³C NMR provides information about the carbon skeleton. rsc.orgacs.org In some cases, the purity of a compound can be confirmed by ¹H NMR to conform to its expected structure. thermofisher.com For tin-containing compounds, ¹¹⁹Sn NMR is a specialized technique that provides information about the coordination environment of the tin atom. researchgate.nethuji.ac.ilresearchgate.net
Advanced Diffraction and Microscopy Techniques for Supramolecular Assembly and Material Interfaces
Understanding how this compound molecules arrange themselves in the solid state and interact with surfaces is crucial for its application.
Microscopy Techniques: Advanced microscopy allows for the direct visualization of materials at a microscopic level. Techniques like scanning electron microscopy (SEM) can be used to examine the morphology of dye particles. researchgate.net Fluorescence microscopy, as mentioned earlier, can be used to visualize the distribution of fluorescent dyes within a material. who.intmdpi.comunibas.ch
Chromatographic and High-Resolution Separation Science Methodologies for Purity Assessment and Mixture Analysis
Chromatography is essential for separating this compound from impurities and for analyzing complex mixtures containing the dye. wikipedia.org
High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the separation, identification, and quantification of components in a mixture. labrulez.com It is a standard method for the analysis of disperse dyes and can be coupled with various detectors, such as UV-Vis or mass spectrometry (MS), for enhanced detection and identification. labrulez.comacs.org The purity of dye formulations, such as Disperse Yellow 1, can be assessed using chromatographic methods, where it may be certified as a technical mixture. accustandard.com
Counter-Current Chromatography (CCC): This is a preparative liquid-liquid chromatography technique that has been successfully used for the separation and purification of synthetic dye components. nih.gov
Thin-Layer Chromatography (TLC): TLC is a simpler chromatographic technique that can be used for the qualitative analysis of dyes and to monitor the progress of reactions. labrulez.com
Table 3: Chromatographic Methods for Dye Analysis
| Chromatographic Technique | Application | Detector(s) |
|---|---|---|
| HPLC | Purity assessment, quantification labrulez.com | UV-Vis, Mass Spectrometry (MS) labrulez.comacs.org |
| CCC | Preparative separation and purification nih.gov | N/A |
| TLC | Qualitative analysis labrulez.com | Visual, Densitometry |
Environmental Remediation and Degradation Research on Direct Yellow 119
Advanced Oxidation Processes (AOPs) for Decolorization and Mineralization of Direct Yellow 119 Effluents
Advanced Oxidation Processes are characterized by the in-situ generation of highly reactive oxygen species (ROS), primarily the hydroxyl radical (•OH). These radicals are powerful, non-selective oxidizing agents that can lead to the partial or complete mineralization of refractory organic pollutants like this compound.
Photocatalytic Degradation Utilizing Semiconductor Nanomaterials (e.g., TiO₂, ZnO)
Photocatalysis using semiconductor nanomaterials such as titanium dioxide (TiO₂) and zinc oxide (ZnO) is a widely studied AOP for dye degradation. When these materials are irradiated with UV light, they generate electron-hole pairs, which react with water and oxygen to produce hydroxyl radicals. These radicals then attack the dye molecules, leading to their degradation.
Studies on various yellow dyes have demonstrated the effectiveness of this process. For instance, the photocatalytic degradation of Reactive Yellow 145 was shown to be dependent on the initial dye concentration, pH, and the presence of other substances like hydrogen peroxide. The maximum efficiency for decolorization was observed in an acidic medium at pH 3. For the photocatalytic decolorization of Brilliant Golden Yellow, ZnO was found to be a more efficient and faster catalyst compared to TiO₂ under UV irradiation. The coupling of ZnO and TiO₂ into a composite material can also enhance photocatalytic efficiency by minimizing the recombination of electron-hole pairs. While these studies provide a framework, specific research detailing the photocatalytic degradation of this compound using TiO₂ or ZnO is not extensively available in the provided search results.
Ozonation and UV-Assisted Ozonation Mechanisms for Dye Removal
Ozonation is an effective method for decolorizing dye wastewater due to the high oxidizing potential of ozone (O₃). Ozone can react with dye molecules directly or indirectly through the formation of hydroxyl radicals, a process that is enhanced at higher pH values. The combination of ozone with ultraviolet (UV) irradiation (UV-assisted ozonation) can further accelerate dye degradation by promoting the generation of these highly reactive hydroxyl radicals.
Research on related direct dyes, such as Direct Yellow 12, has shown that UV-assisted ozonation significantly shortens the time required for decolorization compared to ozonation alone. For a 200 ppm solution of Direct Yellow 12, the decolorization time was reduced to 10 minutes with the simultaneous application of UV and ozone, with maximum color removal occurring at an alkaline pH of 9. Similarly, a study on Direct Yellow 50 in seawater found that ozonation alone could achieve over 88% color removal within 35 minutes for a 100 ppm solution. This suggests that ozonation and UV-assisted ozonation are potent methods for the degradation of this compound, though specific kinetic data for this compound were not found.
Fenton and Photo-Fenton Processes for Hydroxyl Radical Generation and Enhanced Degradation
The Fenton process involves the reaction of hydrogen peroxide (H₂O₂) with ferrous ions (Fe²⁺) to generate hydroxyl radicals. This process is highly effective for degrading a wide range of organic pollutants. The reaction is typically most efficient under acidic conditions (around pH 3-4). The efficiency of the Fenton process can be significantly enhanced by irradiation with UV light, a process known as the photo-Fenton reaction. UV light facilitates the regeneration of Fe²⁺ from Fe³⁺, thereby sustaining the catalytic cycle and generating additional hydroxyl radicals.
While direct studies on this compound were not available, research on the degradation of Disperse Yellow 119 indicates that the primary degradation pathway initiated by hydroxyl radicals involves the cleavage of the C-N bond near the azo group. The photo-Fenton process has been shown to be more effective than the Fenton process for the decolorization and mineralization of various azo dyes, achieving higher removal of both color and chemical oxygen demand (COD) in shorter reaction times. The generation of hydroxyl radicals is influenced by factors such as the concentrations of H₂O₂ and iron ions, pH, and UV irradiation.
Adsorption-Based Removal Technologies: Advanced Sorbent Development and Mechanism
Adsorption is a widely used technology for dye removal due to its simplicity, high efficiency, and the availability of a wide range of adsorbent materials. This process involves the accumulation of dye molecules onto the surface of a solid adsorbent.
Investigation of Novel Biochar and Nanomaterial Adsorbents for this compound Capture
Recent research has focused on developing low-cost, high-efficiency adsorbents from waste biomass (biochar) and advanced nanomaterials. Biochar, a carbon-rich material produced from the pyrolysis of biomass, is an attractive adsorbent due to its porous structure, large surface area, and abundant surface functional groups. Its surface can be modified to enhance its adsorption capacity for specific pollutants. Magnetic modifications of biochar also allow for easy separation from wastewater after treatment.
Nanomaterials, such as iron oxide-gelatin nanocomposites, have also been investigated for dye removal. One study reported the use of an iron oxide-gelatin nanoadsorbent for the removal of Direct Yellow 12, highlighting its high adsorption efficiency due to the activity of its functional groups. While these materials show great promise, specific studies detailing the use of novel biochar or nanomaterial adsorbents for the capture of this compound are not prevalent in the search results. However, the successful application of these materials for other yellow dyes, such as Acid Yellow 17 on mandarin peel-derived biochar and Acid Yellow 11 on pea peel-activated carbon, suggests their potential applicability.
Isotherm and Kinetic Modeling of Adsorption Processes for this compound
To understand the mechanism and efficiency of the adsorption process, experimental data are often analyzed using isotherm and kinetic models. Adsorption isotherms, such as the Langmuir and Freundlich models, describe the equilibrium relationship between the concentration of the dye in the solution and the amount of dye adsorbed onto the adsorbent surface at a constant temperature. Kinetic models, including the pseudo-first-order and pseudo-second-order models, are used to determine the rate of the adsorption process.
For example, the adsorption of a reactive yellow dye on modified wheat straw was found to follow both Langmuir and Freundlich isotherm models, while the kinetics were best described by the pseudo-second-order model. Similarly, the adsorption of Acid Yellow 11 onto activated carbon from pea peels was well-fitted by the Freundlich and Halsey isotherm models, with pseudo-second-order kinetics governing the adsorption rate. These models are crucial for optimizing the design of adsorption systems. Although specific isotherm and kinetic studies for this compound were not identified, the methodologies used for other direct and acid yellow dyes provide a clear framework for how such an investigation would be conducted.
The table below summarizes findings from studies on various yellow dyes, which can serve as a reference for potential remediation strategies for this compound.
| Dye Studied | Remediation Method | Key Findings |
| Direct Yellow 12 | UV-Assisted Ozonation | Decolorization time reduced to 10 min; optimal at pH 9. |
| Direct Yellow 50 | Ozonation | >88% color removal in 35 min for a 100 ppm solution. |
| Disperse Yellow 119 | Fenton/Photo-Fenton | Degradation initiated by hydroxyl radical attack on the C-N bond. |
| Reactive Yellow 145 | Photocatalysis (TiO₂) | Maximum decolorization efficiency at acidic pH (3). |
| Acid Yellow 11 | Adsorption (Biochar) | Max. adsorption capacity of 515.46 mg/g; followed pseudo-second-order kinetics. |
| Brilliant Golden Yellow | Photocatalysis (ZnO/TiO₂) | ZnO showed better and faster decolorization than TiO₂. |
Surface Chemistry and Interaction Mechanisms in Adsorption Phenomena
The adsorption of azo dyes like this compound from aqueous solutions is a complex process governed by the surface chemistry of the adsorbent and the molecular structure of the dye. The interaction mechanisms are multifaceted, involving a combination of physical and chemical forces. Key factors influencing these interactions include the adsorbent's surface functional groups, porosity, and specific surface area, as well as the solution's pH and temperature.
The mechanism of adsorption is heavily dependent on the characteristics of the adsorbent, such as its surface area, porosity, and the presence of surface functional groups deswater.com. The molecular properties of the dye, including its size and whether it is aliphatic or aromatic, along with solution properties like pH and ionic strength, also play a crucial role in the adsorption mechanism deswater.com.
Influence of pH and Surface Charge: The pH of the solution is a critical parameter as it affects both the surface charge of the adsorbent and the ionization of the dye molecule. For anionic dyes such as this compound, a lower pH (acidic conditions) generally enhances the adsorption process. This is because at a pH below the adsorbent's point of zero charge (pHpzc), the surface becomes positively charged, leading to strong electrostatic attraction with the anionic dye molecules. Conversely, at a pH above the pHpzc, the adsorbent surface becomes negatively charged, resulting in electrostatic repulsion and reduced adsorption.
Role of Functional Groups: The functional groups on the surface of an adsorbent are pivotal in the dye removal process. Groups such as hydroxyl (-OH), carboxyl (-COOH), and amino (-NH2) can act as active sites for dye binding. The interaction between these functional groups and the dye molecules can occur through various mechanisms, including:
Electrostatic Interactions: As mentioned, this is a primary mechanism driven by the attraction between the charged surface of the adsorbent and the ionic dye molecules.
Hydrogen Bonding: Functional groups on the adsorbent can form hydrogen bonds with the nitrogen and oxygen atoms present in the azo dye structure.
Van der Waals Forces: These are weak intermolecular forces that contribute to the physical adsorption of the dye molecules onto the adsorbent surface.
Chemisorption: This involves the formation of a chemical bond between the dye molecule and the adsorbent surface, often through the exchange of electrons, leading to a more robust and often irreversible adsorption jwent.net.
Studies on various adsorbents have highlighted the importance of these interactions. For instance, the modification of adsorbent surfaces to introduce specific functional groups can significantly enhance their dye removal efficiency.
| Adsorption Mechanism | Description | Influencing Factors |
| Electrostatic Interaction | Attraction between a charged adsorbent surface and ionic dye molecules. | Solution pH, Point of Zero Charge (pHpzc) of the adsorbent. |
| Hydrogen Bonding | Formation of hydrogen bonds between adsorbent functional groups and atoms in the dye molecule. | Presence of -OH, -COOH, -NH2 groups on the adsorbent and N, O atoms in the dye. |
| Van der Waals Forces | Weak intermolecular forces contributing to the physical adsorption of dye molecules. | Surface area and porosity of the adsorbent. |
| Chemisorption | Formation of a chemical bond between the dye and the adsorbent, often through electron exchange. | Chemical nature of the adsorbent surface and the dye molecule. |
Bioremediation Strategies: Enzymatic and Microbial Degradation Studies
Bioremediation offers an environmentally friendly and cost-effective approach for the treatment of textile effluents containing azo dyes like this compound. This strategy utilizes the metabolic potential of microorganisms such as bacteria, fungi, and algae, as well as the catalytic activity of their enzymes, to break down these complex pollutants into simpler, less toxic compounds.
Microbial degradation can occur under both aerobic and anaerobic conditions. The initial and most crucial step in the biodegradation of azo dyes is the reductive cleavage of the azo bond (-N=N-), which leads to the decolorization of the dye and the formation of aromatic amines.
Microbial Degradation:
Fungi: White-rot fungi are particularly effective in degrading a wide range of complex organic compounds, including azo dyes. They produce extracellular ligninolytic enzymes such as laccases, manganese peroxidases, and lignin peroxidases. Fungi from the genus Aspergillus, such as Aspergillus niger, have demonstrated the ability to decolorize direct dyes with high efficiency deswater.com. For instance, A. niger has been shown to degrade Direct Yellow 28 by 93% after 10 days deswater.com. The fungal degradation process is influenced by factors like pH, temperature, and the presence of co-substrates mdpi.com.
Bacteria: Various bacterial strains have been identified that can decolorize and degrade azo dyes. Bacteria are often preferred due to their faster growth rates and easier handling compared to fungi researchgate.net. The degradation process often involves an initial anaerobic step for the reductive cleavage of the azo bond, followed by an aerobic step for the degradation of the resulting aromatic amines mdpi.com. For example, Pseudomonas putida has been investigated for its potential to decolorize Direct Golden Yellow dye effectively under static and anoxic conditions researchgate.net.
Enzymatic Degradation:
The use of isolated enzymes for dye degradation offers advantages such as higher specificity and the ability to function under a wider range of environmental conditions compared to whole microbial cells.
Azoreductases: These enzymes catalyze the reductive cleavage of the azo bond and are found in a variety of bacteria nih.govnih.gov. The reaction is typically dependent on cofactors like NADH or NADPH. The degradation of azo dyes by azoreductases leads to the formation of colorless aromatic amines, which can then be further mineralized by other microbial processes nih.govnih.gov.
Laccases and Peroxidases: These are oxidative enzymes, primarily produced by fungi, that can degrade a broad spectrum of phenolic compounds, including azo dyes nih.govnih.gov. Laccases, in particular, have been extensively studied for their dye decolorizing capabilities publications.gc.ca. They catalyze the oxidation of the dye molecules, often leading to their polymerization or cleavage. The efficiency of these enzymes can be enhanced by the use of mediators, which are small molecules that act as electron shuttles between the enzyme and the dye molecule.
| Bioremediation Agent | Key Enzymes | Degradation Conditions | Efficiency Example |
| Fungi (Aspergillus niger) | Laccase, Peroxidases | Aerobic, specific pH and temperature | 93% degradation of Direct Yellow 28 in 10 days deswater.com |
| Bacteria (Pseudomonas putida) | Azoreductase | Anoxic/Anaerobic | Effective decolorization of Direct Golden Yellow researchgate.net |
| Azoreductase (Enzyme) | Azoreductase | Anaerobic, requires NADH/NADPH | Cleavage of azo bonds to form aromatic amines nih.govnih.gov |
| Laccase (Enzyme) | Laccase | Aerobic | Can be enhanced with mediators |
Research on Detoxification and Reduction of Environmental Impact Post-Treatment
A primary goal of treating dye-containing wastewater is not only to remove the color but also to reduce the toxicity of the effluent, ensuring the protection of aquatic ecosystems and human health. The parent azo dye molecules can be toxic, and their degradation intermediates, particularly aromatic amines, can be even more so. Therefore, assessing the toxicity of the treated wastewater is a crucial step in evaluating the effectiveness of any remediation technology.
Research has shown that while many treatment processes can achieve high levels of color removal, the complete mineralization of the dye and its byproducts is necessary for effective detoxification.
Toxicity Assessment:
The environmental impact of treated effluents is often evaluated using bioassays with various organisms, such as bacteria (Vibrio fischeri), algae, water fleas (Daphnia magna), and plant seeds (Lepidium sativum) jwent.netdeswater.com. These tests measure endpoints like mortality, growth inhibition, and germination inhibition to determine the acute or chronic toxicity of the treated water.
A study on the photodestruction of Direct Yellow 11 using a UV/TiO2 process revealed an unexpected increase in the toxicity of the solution during the initial 60 minutes of treatment deswater.comdeswater.com. This was likely due to the formation of toxic intermediates. However, with continued treatment, the toxicity decreased, indicating the further degradation of these intermediates into less harmful substances deswater.comdeswater.com. This highlights the importance of ensuring complete or near-complete mineralization to achieve detoxification.
Biodegradability Enhancement:
Another important aspect of post-treatment environmental impact is the biodegradability of the remaining organic compounds. Azo dyes are generally recalcitrant to biological degradation. However, advanced oxidation processes can break them down into smaller, more biodegradable molecules. The ratio of Biological Oxygen Demand (BOD5) to Chemical Oxygen Demand (COD) is often used as an indicator of biodegradability. An increase in the BOD5/COD ratio after treatment signifies an improvement in the biodegradability of the effluent, making it more amenable to conventional biological wastewater treatment processes. For instance, in the detoxification study of Direct Yellow 50, the biodegradability index (BOD5/COD) increased from 0.25 to 0.68 after treatment, indicating a significant improvement in its amenability to biological degradation jwent.net.
| Treatment Method | Detoxification Outcome | Key Findings |
| UV/TiO2 Photocatalysis (Direct Yellow 11) | Initial increase in toxicity, followed by detoxification with prolonged treatment. deswater.comdeswater.com | Highlights the formation and subsequent degradation of toxic intermediates. |
| UV/TiO2 Photocatalysis (Direct Yellow 50) | Mortality rate of Daphnia Magna decreased from 96.7% to 43.3%. jwent.net | Demonstrates a significant reduction in acute toxicity. |
| Microbial Degradation | Formation of aromatic amines can increase toxicity if not fully mineralized. | Complete mineralization is key to detoxification. |
| Electrochemical Oxidation | Can achieve complete mineralization, leading to high levels of detoxification. | Efficiency depends on operating conditions and electrode material. |
Mechanistic Insights into the Environmental Fate and Transformation of Direct Yellow 119
Elucidation of Photodegradation Pathways and By-product Formation
Photodegradation is a significant process in the environmental transformation of organic pollutants, including azo dyes. The direct absorption of light energy can lead to the cleavage of chemical bonds or initiate reactions with other species in the environment. For azo dyes, decolorization is often attributed to the breakup of the –N=N– azo bonds nih.gov.
While specific detailed photodegradation pathways and by-product formation for Direct Yellow 119 are not extensively detailed in the provided search results, general principles of azo dye photodegradation offer insights. Photocatalytic degradation, often involving catalysts like titanium dioxide (TiO₂) or iron oxide nanoparticles, is a common approach to enhance dye photodegradation researchgate.netacs.org. In these processes, reactive species, such as hydroxyl radicals (•OH), are generated, which can react with the organic pollutants adsorbed on the catalyst surface, leading to their degradation into smaller byproducts acs.org.
Studies on the photodegradation of other dyes, such as phthalic acid esters, indicate that different systems (e.g., UV alone, UV/TiO₂) can lead to varied byproducts and degradation pathways frontiersin.org. For instance, UV systems may primarily attack carbon branches, while photocatalytic systems involving hydroxyl radicals can lead to hydroxylation and ring-opening byproducts frontiersin.org. The specific by-products formed during this compound photodegradation would depend on the light source, the presence of photocatalysts or sensitizers, and the environmental matrix.
Hydroxyl Radical-Initiated Degradation Mechanisms (e.g., N-N vs. C-N Bond Cleavage)
Hydroxyl radicals (•OH) are potent oxidizing agents that play a crucial role in the degradation of organic pollutants in various environmental compartments and advanced oxidation processes (AOPs) mdpi.comiwaponline.com. The reaction of •OH with azo dyes can proceed via different mechanisms, including addition to double bonds or hydrogen abstraction.
For azo dyes, the degradation initiated by hydroxyl radicals can involve the cleavage of either the N=N azo bond or the C-N bonds adjacent to the azo group researchgate.netcsir.co.za. Theoretical studies using density functional theory (DFT) have been employed to investigate these mechanisms in dyes like Disperse Yellow 119 (DY119), an azopyridone dye researchgate.net. These studies aim to determine the relative feasibility of N-N versus C-N bond cleavage based on energetics researchgate.net.
Research suggests that for Disperse Yellow 119, the C–N bond cleavage between the hydrazine (B178648) unit and the pyridone ring is the preferred pathway for degradation initiated by hydroxyl radicals researchgate.net. This is supported by reactivity, kinetic, and thermodynamic parameters derived from theoretical calculations researchgate.net. The loss of a nitrogen molecule via C-N bond cleavage was predicted to be highly spontaneous researchgate.net. While some studies on other azo dyes suggest that •OH attack might be more favorable at the azo (N=N) site, the subsequent rupture of the N=N bond was found to be less favorable kinetically and thermodynamically compared to C-N bond rupture in certain cases csir.co.za. The presence of intramolecular hydrogen bonding in the dye structure can also influence the feasibility of these cleavage pathways researchgate.net.
Role of Solution Chemistry (e.g., pH, Ionic Strength) in Degradation Kinetics and Pathways
Solution chemistry parameters, particularly pH and ionic strength, significantly influence the degradation kinetics and pathways of organic pollutants in aquatic environments and treatment processes.
The pH of the solution can affect the surface charge properties of photocatalysts, the speciation of the dye molecule, and the generation of reactive species like hydroxyl radicals scirp.orgnih.gov. Studies on the photocatalytic degradation of other dyes have shown that the degradation rate can be highly dependent on pH, with optimal degradation often observed under acidic conditions iwaponline.comscirp.org. For instance, the decolorization of Reactive Yellow 145 by TiO₂ was found to be highest at pH 3 scirp.org. This can be attributed to factors such as enhanced adsorption of the anionic dye onto the positively charged catalyst surface at low pH, or the influence of pH on the formation potential of hydroxyl radicals scirp.orgnih.gov. Conversely, in alkaline environments, abundant OH⁻ ions can compete with anionic dye molecules for adsorption sites on the catalyst surface, thus diminishing degradation efficiency nih.gov. Changes in pH can also alter the molecular structure of some colored compounds, affecting their stability and degradation nih.gov.
Ionic strength, influenced by the presence of various ions in the solution, can also impact degradation kinetics. The presence of certain ions can either promote or inhibit degradation. For example, the presence of ions like Cl⁻ and SO₄²⁻ has been shown to influence the efficiency of electrochemical advanced oxidation processes for dye treatment iwaponline.com. Chlorides, for instance, can enhance degradation due to the potential for indirect oxidation mediated by electrogenerated active chlorine species, in addition to direct oxidation by hydroxyl radicals iwaponline.com. The effect of ionic strength is often related to its influence on the interaction between the dye molecules and reactive species or catalyst surfaces.
Long-Term Environmental Persistence and Transformation Under Varied Environmental Conditions
The long-term environmental persistence of this compound is influenced by its inherent resistance to degradation and the specific conditions of the receiving environment. Synthetic dyes, including direct dyes, are known for their structural complexity and often exhibit resistance to conventional biological and chemical degradation processes nih.govmdpi.com. This persistence can lead to their accumulation in aquatic ecosystems, posing risks to aquatic life and potentially entering the food chain nih.gov.
The transformation of this compound in the environment would occur through a combination of processes, including photodegradation, biodegradation, and reactions with reactive species like hydroxyl radicals, as discussed in the previous sections. The rate and extent of these transformations are highly dependent on environmental conditions such as light intensity, temperature, pH, the presence of microbial communities, and the concentration of other substances in the water body cwejournal.org.
Advanced Analytical Methodologies for Detection and Quantification of Direct Yellow 119 in Environmental Matrices
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS) for Trace Analysis and Metabolite Identification
HPLC-MS/MS is a powerful technique for the analysis of complex environmental samples due to its high sensitivity, selectivity, and ability to identify unknown compounds, including degradation products or metabolites of dyes. This method combines the separation capabilities of HPLC with the identification and quantification power of tandem mass spectrometry.
Studies on the degradation of similar dyes, such as Direct Yellow 12 (DY-12), have utilized HPLC-MS/MS to study the degradation mechanism and identify intermediate products jwent.net. For instance, HPLC-MS/MS analysis of treated DY-12 solutions helped confirm the removal of toxic organic compounds after advanced oxidation processes jwent.net. While specific studies focusing solely on Direct Yellow 119 using HPLC-MS/MS for environmental analysis were not prominently found, the principles and applications demonstrated for other dyes like Direct Yellow 12 and various synthetic dyes in textiles highlight the potential of this technique for this compound analysis in environmental matrices jwent.netoup.comlcms.cz.
HPLC-MS/MS methods for dye analysis typically involve optimizing chromatographic conditions (e.g., column type, mobile phase composition, flow rate) and mass spectrometry parameters (e.g., ionization mode, precursor and product ions for multiple-reaction monitoring (MRM)) to achieve optimal separation and detection of the target dye and its potential metabolites oup.comlcms.cz. Sample preparation often involves extraction and clean-up steps to concentrate the analytes and remove matrix interferences oup.com.
A validated LC-MS/MS method for determining unsulfonated aromatic amines in food dyes like FD&C Yellow No. 5 and FD&C Yellow No. 6 demonstrated high recovery (101–115%) and good precision (1.74–9.78%), with detection limits in the low ng/mL range oup.com. This illustrates the sensitivity achievable with LC-MS/MS for dye-related compounds in complex matrices.
Advanced Spectrophotometric and Spectrofluorometric Assays for Real-time Monitoring
Spectrophotometric and spectrofluorometric methods are widely used for dye analysis due to their simplicity, cost-effectiveness, and suitability for real-time monitoring in some applications. These methods rely on the interaction of light with the dye molecules, measuring absorbance or fluorescence intensity at specific wavelengths.
Direct spectrophotometric methods have been developed for the determination of various substances, often involving the formation of colored complexes that can be measured using a spectrophotometer osti.govresearchgate.netrjptonline.org. For instance, spectrophotometric methods based on the formation of yellow-colored ion-pair complexes between sildenafil (B151) citrate (B86180) and bromocresol green or bromothymol blue have been reported, with detection limits in the µg/mL range researchgate.netrjptonline.org.
While specific advanced spectrophotometric or spectrofluorometric assays for the real-time monitoring of this compound in environmental matrices were not detailed in the provided context, general applications of these techniques for dye detection exist fishersci.dklanxess.comnih.govfrontiersin.org. Spectrophotometry is a fundamental technique for measuring the concentration of colored substances in water and wastewater jwent.net. Advanced approaches might involve derivative spectrophotometry or coupling with flow injection analysis for automated real-time measurements.
Spectrofluorometric methods, which measure the emission of light from fluorescent substances, can offer higher sensitivity compared to spectrophotometry for certain compounds. Some dyes exhibit fluorescence, and this property can be exploited for their detection and quantification. The use of fluorescent indicators or probes that interact specifically with the dye could also be a strategy for developing advanced spectrofluorometric assays for real-time monitoring. Colorimetric detection methods, which involve a visible color change, have also been explored for environmental monitoring of substances like uranyl, indicating the potential for developing simple, real-time visual tests frontiersin.org.
Electrochemical Sensors and Biosensors for Selective and Sensitive Detection of Dyes
Electrochemical sensors and biosensors offer promising alternatives for the selective and sensitive detection of dyes in environmental samples, often providing advantages such as portability, low cost, and rapid response. These sensors typically work by measuring the electrical signal generated by the oxidation or reduction of the dye at an electrode surface.
Electrochemical sensing relies on the transfer of electrons between an electrode surface and electroactive species in solution, generating a measurable electrical signal correlated with the analyte concentration mdpi.com. Various electrode modifications using nanomaterials like Fe2O3 nanoparticles, carbon nanotubes, or graphene composites can enhance the electrocatalytic activity and improve sensor performance mdpi.comresearchgate.netacs.org.
While direct information on electrochemical sensors specifically for this compound was limited, research on electrochemical sensors for other dyes like Orange G, Orange II, Sunset Yellow, and food yellow 3 demonstrates the feasibility of this approach for dye detection in environmental and food samples mdpi.comresearchgate.netacs.orgmdpi.com. For example, an electrochemical sensor using Fe2O3 nanoparticles and oxygen-functionalized MWCNTs showed linear detection ranges in the micromolar range for Orange G and Orange II in industrial wastewater mdpi.com. Another sensor based on AuNPs/Zr-MOF–graphene composites achieved a low detection limit of 0.1 µM for food yellow 3 mdpi.com.
Biosensors, a type of electrochemical sensor, incorporate biological recognition elements (e.g., enzymes, antibodies, DNA) to achieve high selectivity for the target analyte researchgate.netmdpi.com. Enzyme-based biosensors, particularly those based on direct electron transfer, are being explored for monitoring environmental markers researchgate.netmdpi.com. The development of a biosensor for this compound would involve identifying a biological component that specifically interacts with the dye, coupled with a transducer to convert the biological recognition event into an electrical signal.
Research on biomimetic electrochemical sensors based on molecularly imprinted polymers (MIPs) has shown promise for targeted dye estimation in environmental samples mdpi.com. These sensors utilize a polymer matrix with recognition sites specifically designed for the target molecule, offering selectivity. A study on MMIP-based electrochemical sensors for Sunset Yellow dye demonstrated good electrochemical sensitivity and stability in real samples mdpi.com.
Development of Novel Extraction and Preconcentration Techniques for Environmental Samples
Environmental samples, such as water and wastewater, often contain dyes at low concentrations and may contain various matrix components that can interfere with analytical measurements. Therefore, efficient extraction and preconcentration techniques are essential to isolate and concentrate the target dye, improving the sensitivity and accuracy of the analysis.
Various sample preparation techniques are employed for dye analysis in environmental matrices, including solid-phase extraction (SPE), liquid-liquid extraction (LLE), and microextraction methods oup.com. SPE, particularly with appropriate sorbent materials like activated carbon or functionalized polymers, is commonly used for isolating and concentrating organic pollutants, including dyes, from water samples triskem-international.comresearchgate.net.
Novel extraction and preconcentration techniques aim to improve efficiency, reduce solvent consumption, and minimize sample handling. Examples include the use of nanomaterials as adsorbents or the development of in-situ extraction methods. For instance, zero-valent copper nanoparticles synthesized from Ficus Benjamina leaves have been investigated as an adsorbent for the removal of Disperse Yellow 119 from aqueous media, demonstrating high removal efficiency researchgate.net. While this study focuses on removal, the principles of adsorption can be applied to preconcentration techniques for analytical purposes.
Extraction chromatography is another technique used for the separation and preconcentration of specific analytes from environmental matrices, such as the determination of radionuclides in soil, sediment, and seawater samples triskem-international.com. Applying similar principles, novel stationary phases could be developed for the selective extraction of this compound.
Direct injection analysis, where samples undergo minimal preparation like filtration before being injected into an analytical instrument (e.g., HPLC-DAD, LC-MS/MS), is a desirable approach for its speed and simplicity revistadechimie.rosciex.com. However, its applicability depends on the sensitivity of the analytical method and the concentration of the analyte in the sample. For trace analysis of this compound, preconcentration techniques are often necessary to achieve the required detection limits.
The development of novel materials with high adsorption capacity and selectivity for this compound is an active area of research that can significantly improve the efficiency of extraction and preconcentration from complex environmental matrices.
Interactions with Material Systems and Advanced Functional Applications of Direct Yellow 119 Analogues
Integration of Direct Yellow 119 in Functional Polymer Systems and Composites for Specific Research Applications
The integration of dyes and pigments into functional polymer systems and composites is an active area of research aimed at developing materials with enhanced or novel properties emerald.commdpi.com. These materials find applications in diverse fields, including automotive, aerospace, electronics, and construction emerald.com. The incorporation of advanced pigments can introduce functionalities such as improved mechanical strength, thermal stability, UV resistance, and color stability emerald.com.
While specific research on the direct integration of this compound into functional polymer systems and composites for particular research applications is not extensively detailed in the provided search results, the broader context of using organic dyes and pigments in such materials is well-established emerald.comacs.org. Functional dyes are being incorporated into polymeric materials to modulate color, mechanical, chemical, and optical properties in response to external stimuli acs.org. Examples of functional dyes used in polymers include coumarins, azodyes, metal-organic complexes, spiropyrans, and naphthalene (B1677914) diimides acs.org. These dyes can be integrated by dispersion or covalent linking to the polymer backbone acs.org. The use of chromophores in photoluminescent, pH, or thermoresponsive polymeric materials for applications like 3D printing highlights the potential for incorporating colored compounds to achieve functional outcomes acs.org. Research into advanced functional polymers and composites explores their use in areas such as photocatalytic materials, adsorption of pollutants, and environmental pollution control novapublishers.com. The exploration of various yellow pigments, such as curcumin, for their potential use in composites for both coloration and functional properties indicates the relevance of investigating yellow organic compounds like this compound in this context emerald.com.
Research on Dye-Sensitized Materials for Energy Harvesting and Photonic Devices
Dye-sensitized materials play a crucial role in energy harvesting, particularly in dye-sensitized solar cells (DSSCs), and in various photonic devices researchgate.netuobasrah.edu.iqnih.govspiedigitallibrary.orgresearchgate.net. DSSCs are a type of thin-film solar cell that converts light into electricity using a semiconductor material sensitized by a dye nih.gov. The process involves the absorption of photons by the dye, which injects electrons into the conduction band of the semiconductor nih.gov.
Research in this area focuses on improving the efficiency and stability of these devices through the development of new semiconductor oxides, dye sensitizers, and electrolytes uobasrah.edu.iqnih.gov. Common semiconductor materials include TiO2, ZnO, and SnO2 uobasrah.edu.iq. Various types of dyes have been explored as sensitizers, including ruthenium complexes, zinc porphyrins, and metal-free organic dyes uobasrah.edu.iqspiedigitallibrary.org. While this compound is not specifically mentioned as a sensitizer (B1316253) in the provided results, the broader research on organic dye sensitizers for DSSCs uobasrah.edu.iqspiedigitallibrary.org suggests the potential for exploring this compound analogues or derivatives with appropriate photochemical and electrochemical properties for such applications. The development of organic semiconductors as optically active polymer materials for photonic applications, offering tunable optoelectronic properties, further highlights the relevance of organic dyes in this field mdpi.com.
Optoelectronic and Photonic Applications of this compound Derivatives in Advanced Materials
Organic materials, including dyes and their derivatives, are increasingly important in optoelectronic and photonic applications due to their tunable properties and potential for low-cost processing mdpi.comacs.org. These applications encompass organic light-emitting diodes (OLEDs), solar cells, sensors, and information storage acs.orgspiedigitallibrary.orgmdpi.com.
Research explores the use of small organic molecules and polymers with specific optical and electronic properties in advanced materials mdpi.comacs.org. Derivatives of various organic compounds are being investigated for their use as emitters in OLEDs, with some exhibiting yellow emission mdpi.com. Organic photoresponsive materials are also being studied for information storage, demonstrating reversible changes in absorption and emission properties upon light irradiation spiedigitallibrary.org. The structural flexibility and tunable optoelectronic properties of organic semiconductors make them versatile building blocks for both passive and active photonic components mdpi.com. While this compound derivatives are not explicitly detailed in the search results in this context, the general trend of utilizing organic dyes and their modified structures to achieve desired optoelectronic and photonic functionalities in advanced materials suggests a potential area for research.
Advanced Textile Coloration Research Beyond Conventional Dyeing Using this compound (e.g., Functional Textiles, Smart Materials)
Advanced textile coloration research extends beyond simply imparting color to fabrics, focusing on developing functional textiles and smart materials with added properties dntb.gov.uaresearchgate.netmdpi.com. This involves using functional and smart dyes that can provide properties such as UV protection, antimicrobial activity, thermoregulation, and color change in response to stimuli dntb.gov.uaresearchgate.net.
Smart textiles are designed to interact reversibly with their environment and adapt to changes mdpi.com. Functional dyes contribute to these properties by enabling responses to stimuli like temperature (thermochromic dyes) or light (photochromic dyes) dntb.gov.uaresearchgate.net. While this compound is primarily known as a conventional direct dye for materials like paper worlddyevariety.com, research in advanced textile coloration could potentially explore modifications or new application methods to impart functional properties to textiles using this compound or its derivatives. The development of new materials and technologies, particularly in electronic textiles and materials with thermoregulatory properties, highlights the ongoing innovation in this field mdpi.comresearchgate.netftmc.lt.
Supercritical Fluid Dyeing Methodologies and Solubility Enhancement Studies for Direct Dyes
Supercritical fluid dyeing, particularly using supercritical carbon dioxide (scCO2), offers an environmentally friendly alternative to conventional aqueous dyeing processes, eliminating the need for water and reducing wastewater discharge nih.govscirp.orgresearchgate.net. This method is particularly effective for dyeing synthetic fibers like polyester (B1180765) with disperse dyes due to their solubility in the non-polar scCO2 medium nih.govresearchgate.net.
However, dyeing natural fibers with conventional polar dyes, such as direct dyes like this compound, in scCO2 presents a challenge due to their low solubility in the non-polar solvent nih.govresearchgate.net. Research in this area focuses on improving the solubility of polar dyes in scCO2 and enhancing their interaction with natural fibers nih.govresearchgate.netresearchgate.net.
Studies have investigated the solubility of dyes in scCO2, and it has been shown that solubility can be significantly increased by increasing pressure scirp.orgresearchgate.net. Furthermore, the addition of cosolvents, such as ethanol (B145695), can substantially enhance the solubility of disperse dyes and modified direct dyes in scCO2 researchgate.net. Research on "modified Disperse Yellow 119" demonstrated a significant improvement in solubility in scCO2 with the addition of ethanol as a cosolvent, with solubility increasing by 9-25 times researchgate.net. This indicates that modifications to the dye structure or the use of cosolvents can overcome the solubility limitations of direct dyes in supercritical fluid dyeing, opening possibilities for their application to a wider range of materials.
The equilibrium solubilities of dyes in supercritical fluids have been measured at various temperatures and pressures, showing substantial enhancement with increasing pressure researchgate.net. The use of polar cosolvents like methanol, ethanol, and water mixtures can improve the solvation power of scCO2 for less soluble dyes by participating in hydrogen bonding with solute molecules researchgate.net.
The following table summarizes some research findings related to dye solubility in supercritical fluids:
| Dye | Supercritical Fluid | Cosolvent | Temperature (°C) | Pressure (MPa) | Solubility Enhancement (with cosolvent) | Reference |
| Modified Disperse Yellow 119 | scCO2 | Ethanol (5 mol%) | - | - | 9-25 times larger | researchgate.net |
| Disperse Red 82 | scCO2 | Ethanol (5%) | - | - | Substantially up to 25-fold | researchgate.net |
| Various disperse dyes | scCO2 | - | 353.2-393.2 | up to 30 | Generally about 100-fold (pressure inc.) | researchgate.net |
These studies highlight the ongoing research into optimizing supercritical fluid dyeing methodologies for various dye types, including modified versions of dyes related to this compound, by investigating factors such as pressure, temperature, and the use of cosolvents to enhance dye solubility and dyeing efficiency nih.govscirp.orgresearchgate.net.
Future Research Directions and Uncharted Territories for Direct Yellow 119 Scholarship
Exploration of Sustainable Synthesis Routes and Green Chemistry Principles in Direct Yellow 119 Production
The chemical industry is increasingly adopting green chemistry principles to minimize its environmental footprint. For this compound, future research should prioritize the development of sustainable synthesis pathways that are both environmentally benign and economically viable. Traditional azo dye synthesis often involves hazardous intermediates and generates significant wastewater. A key research direction is the replacement of conventional solvents and reagents with greener alternatives.
One promising approach involves adopting anhydrous or low-water synthesis methods. For instance, a patented method for a similar direct yellow dye utilizes ethanol (B145695) as a recyclable reaction solvent for diazotization, coupling, and etherification steps. google.com This strategy radically reduces the vast quantities of industrial wastewater that are typically difficult to treat and achieves near-zero emissions. google.com Research can adapt this concept for this compound, potentially improving yield, color strength, and solubility while lowering production costs by avoiding the use of large amounts of industrial salt and sulfuric acid. google.com
Further investigations should be guided by the core principles of green chemistry, developed by Paul Anastas and John Warner. acs.orgmsu.edu These principles offer a framework for designing safer and more efficient chemical processes.
Table 1: Application of Green Chemistry Principles to this compound Synthesis
| Principle | Potential Application in this compound Synthesis |
|---|---|
| Prevention | Design synthesis routes that minimize the generation of by-products and waste streams from the outset. |
| Atom Economy | Develop reactions that maximize the incorporation of all starting materials into the final dye molecule, reducing waste. |
| Less Hazardous Chemical Syntheses | Replace toxic reagents and intermediates with safer alternatives that possess little to no toxicity. |
| Safer Solvents and Auxiliaries | Substitute traditional organic solvents with water, supercritical fluids, or recyclable solvents like ethanol to reduce environmental impact. google.com |
| Use of Renewable Feedstocks | Explore bio-based precursors for the synthesis of the quinoline (B57606) and other aromatic structures in this compound. |
| Reduce Derivatives | Avoid unnecessary protection/deprotection steps by using highly selective catalysts, such as enzymes, which can simplify the process and reduce waste. acs.org |
| Catalysis | Employ selective catalytic reagents instead of stoichiometric ones to improve reaction efficiency and minimize side reactions. |
By systematically applying these principles, future research can lead to cleaner and more sustainable production methods for this compound.
Development of Multi-Functional Materials Incorporating this compound for Hybrid Applications
The integration of dyes into advanced materials to create multi-functional hybrids is a rapidly growing field. This compound, with its distinct chromophoric properties, is a candidate for incorporation into various matrices to create materials with combined functionalities. Hybrid inorganic-organic materials, for example, can merge the properties of different components into a single platform to form a new "supermaterial". mdpi.com
Future research could focus on embedding this compound into polymer or sol-gel matrices to develop functional coatings. mdpi.com Such hybrid materials could offer not only coloration but also other properties like UV-shielding, sensing capabilities, or enhanced thermal stability. The development of smart biomaterials that respond to external stimuli like pH or temperature is another promising area. icck.org
Potential hybrid applications for this compound include:
Smart Textiles: Incorporating the dye into textile fibers could lead to fabrics that change color in response to environmental stimuli (e.g., temperature, pH, or specific chemicals), serving as wearable sensors.
Advanced Coatings: Dispersing the dye in durable polymer or ceramic-based coatings could enhance properties like corrosion resistance or provide specific optical filtering effects. icck.org
Optoelectronics: Similar yellow azo dyes have been synthesized for use in dye-pigment hybrid color filters for liquid crystal displays (LCDs). researchgate.net Research could explore the suitability of this compound for applications in organic light-emitting diodes (OLEDs) or perovskite solar cells, where organic dyes can function as light emitters or interfacial layers. researchgate.net
Biomedical Materials: The unique properties of biological membranes are being used to construct multifunctional biomedical materials for applications like drug delivery and bioimaging. nih.gov While requiring extensive biocompatibility studies, this compound could be explored as a fluorescent tag in such systems.
Table 2: Potential Hybrid Material Applications for this compound
| Application Area | Material Type | Potential Functionality |
|---|---|---|
| Advanced Coatings | Polymer-Dye Composite | Coloration, UV-Protection, Anti-fouling |
| Smart Textiles | Fiber-Dye Conjugate | Chromic Sensing (pH, Temp), Wearable Electronics |
| Optoelectronics | Hybrid Color Filters | Light Filtering for LCDs researchgate.net |
| Environmental Sensing | Sol-Gel/Dye Matrix | Detection of pollutants through colorimetric changes |
| Biomedical | Dye-Conjugated Biomaterials | Bioimaging, Targeted Drug Delivery nih.govnih.gov |
Predictive Modeling and Artificial Intelligence in Dye Research, including this compound Properties and Behavior
Artificial intelligence (AI) and predictive modeling are revolutionizing chemical research and development. hellonesh.io These computational tools can analyze vast datasets of chemical structures and properties to predict the characteristics of new or existing compounds, significantly accelerating innovation. hellonesh.iop2infohouse.org For this compound, AI can be a powerful tool for predicting its properties, optimizing its applications, and designing novel derivatives.
A key area of future research is the development of quantitative structure-property relationship (QSPR) models for azo dyes. These models use molecular descriptors to predict properties like light absorption wavelength (λmax), thermal stability, and fastness. nih.gov A machine learning approach based solely on structural features, without the need for quantum chemical calculations, can accelerate the modeling procedure while maintaining high accuracy. nih.gov
Table 3: AI and Predictive Modeling in this compound Research
| Research Goal | AI/Modeling Technique | Predicted Property/Outcome | Potential Impact |
|---|---|---|---|
| Optimize Dyeing Processes | Neural Networks | Final dry fabric color from wet samples ncsu.edu | Reduction of textile manufacturing waste and resource consumption. |
| Predict Dye Properties | QSPR, Machine Learning | Color, light fastness, solubility, toxicity. | Accelerated design of new dyes with improved performance. |
| Understand Degradation | Density Functional Theory (DFT) | Photodegradation mechanisms (e.g., C-N vs. N-N bond cleavage). researchgate.net | Design of more durable or more easily degradable dyes as needed. |
| Discover New Dyes | Generative AI | Novel molecular structures with desired characteristics. hellonesh.io | Rapid innovation and development of eco-friendly alternatives. hellonesh.io |
By leveraging AI, researchers can gain deeper insights into the behavior of this compound and rationally design next-generation dyes with superior performance and environmental profiles.
Interdisciplinary Research Integrating this compound with Emerging Technologies in Environmental Science and Materials Engineering
The future of this compound scholarship lies in its integration with emerging technologies across various scientific disciplines. Collaborative research between chemists, materials scientists, and environmental engineers can unlock novel applications that address pressing global challenges.
In environmental science , research can focus on leveraging the dye's properties for monitoring and remediation. For example, incorporating this compound into cellulose-based metallogels could create materials with enhanced adsorption capacities for pollutants like heavy metal ions or pharmaceuticals from wastewater. nih.gov The development of dye-based sensors for the detection of environmental contaminants is another promising avenue.
In materials engineering , the focus is on creating materials with advanced functional properties. icck.org this compound could be integrated into:
Advanced Composites: Creating lightweight materials for the aerospace or automotive industries where color is integrated directly into the material matrix.
Energy Systems: A recent breakthrough demonstrated the ability to power molecular motors across the visible spectrum using quantum dots as sensitizers. acs.org This highlights the potential for using light-absorbing dyes like this compound in light-harvesting systems or photochemically active materials.
Circular Chemistry: Software-aided synthesis design can identify routes for recycling industrial waste chemicals into valuable products like dyes. wikipedia.org Future research could explore pathways to synthesize this compound from upcycled industrial by-products, contributing to a circular economy.
This interdisciplinary approach will not only expand the application scope of this compound but also align its lifecycle with the principles of sustainability and circularity.
Q & A
Q. What standardized methodologies are recommended for synthesizing Direct Yellow 119 to ensure reproducibility?
Synthesis protocols should emphasize controlled reaction conditions (e.g., temperature, pH, and stoichiometric ratios) and purity validation via techniques like High-Performance Liquid Chromatography (HPLC) or nuclear magnetic resonance (NMR). Method optimization should include iterative testing of precursor concentrations and reaction times, with detailed documentation of deviations .
Q. How do researchers characterize the photostability of this compound in textile applications?
Accelerated weathering tests using UV-Vis spectroscopy under standardized light exposure (e.g., ISO 105-B02) are typical. Control experiments should compare degradation rates in varying pH environments, with data normalized to baseline absorbance values. Statistical analysis of variance (ANOVA) is recommended to validate reproducibility .
Q. What analytical techniques are critical for quantifying this compound in aqueous solutions?
Spectrophotometric methods (e.g., UV-Vis at λ~420 nm) are foundational. Calibration curves must use serial dilutions with triplicate measurements to minimize error. For trace analysis, coupling with mass spectrometry (LC-MS) improves sensitivity, with validation against certified reference materials .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported degradation pathways of this compound under oxidative conditions?
Mechanistic studies should employ hyphenated techniques like GC-MS or FTIR-ATR to identify intermediate species. Comparative kinetic modeling (e.g., pseudo-first-order vs. second-order reactions) and sensitivity analysis can isolate variables (e.g., catalyst type, oxidant concentration). Transparent reporting of experimental parameters (e.g., dissolved oxygen levels) is critical to address discrepancies .
Q. What advanced computational models predict the binding affinity of this compound to cellulose substrates?
Molecular dynamics simulations (e.g., using GROMACS) or density functional theory (DFT) can model dye-fiber interactions. Validation requires correlating computational results with experimental adsorption isotherms (Langmuir vs. Freundlich models). Sensitivity testing for parameters like solvent polarity enhances model robustness .
Q. How do researchers design experiments to assess the ecotoxicological impact of this compound on aquatic microbiota?
Microcosm studies with controlled exposure durations (e.g., OECD 201/202 guidelines) should measure endpoints like microbial diversity (via 16S rRNA sequencing) and metabolic activity (ATP assays). Dose-response curves must account for confounding factors (e.g., organic matter content) using multivariate regression analysis .
Methodological Challenges & Solutions
Q. What strategies mitigate batch-to-batch variability in this compound synthesis for high-throughput studies?
Implement quality-by-design (QbD) principles, including Design of Experiments (DoE) to identify critical process parameters. Real-time monitoring (e.g., in-situ pH probes) and post-synthesis purification (e.g., recrystallization) reduce variability. Cross-validation with independent labs ensures protocol generalizability .
Q. How should researchers address conflicting data on the thermal stability of this compound in polymer matrices?
Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) must be paired with controlled atmospheric conditions (e.g., inert vs. oxidative environments). Data normalization to polymer crystallinity indices and statistical outlier detection (e.g., Grubbs’ test) clarify inconsistencies .
Q. What integrative approaches reconcile discrepancies in bioaccumulation studies of this compound in benthic organisms?
Combine field sampling (e.g., sediment cores) with lab-based bioassays to differentiate environmental vs. experimental factors. Isotopic labeling (e.g., ¹⁴C-tagged dye) tracks uptake pathways, while mixed-effects models account for spatial heterogeneity in field data .
Data Presentation & Validation
Q. How can researchers optimize figures and tables to present complex datasets on this compound’s adsorption kinetics?
Use composite plots (e.g., Arrhenius plots for temperature dependence) with error bars representing standard deviations. Tables should highlight statistically significant differences (p<0.05) using superscript annotations. Avoid redundancy by relegating raw data to supplementary materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
